Diaminofluorene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

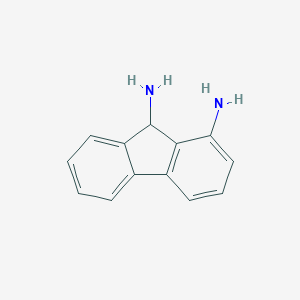

Diaminofluorene, also known as this compound, is a useful research compound. Its molecular formula is C13H12N2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Dye Synthesis

DAF is widely utilized in the production of dyes and pigments due to its ability to form stable chromophores. The compound serves as a precursor for synthesizing various dye structures, which are essential in textiles and coatings.

- Synthesis of Dyes : DAF can be chemically modified to produce a range of azo dyes, which are characterized by their vibrant colors and stability. This property is crucial for applications in the textile industry where colorfastness is required.

Biomedical Research

In biomedical research, DAF has been employed for its fluorescent properties and as a reagent in various assays.

- Fluorescent Probes : DAF is used as a fluorescent probe in cellular imaging and detection. Its ability to emit fluorescence upon oxidation makes it suitable for tracking biological processes within cells.

- Cytotoxicity Studies : Research has shown that DAF can be used to assess cytotoxic effects on liver cell lines (e.g., HL-7702). Studies indicate that DAF, when combined with other compounds, can mitigate cytotoxicity induced by harmful agents such as D-galactosamine .

Material Science

DAF's chemical properties make it a valuable component in material science, particularly in the development of polymers and advanced materials.

- Polymer Production : DAF can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its use in creating composite materials has been explored, showing potential for applications in electronics and coatings.

- Electroluminescent Materials : The compound is also investigated for its application in electroluminescent devices, where it contributes to the light-emitting properties of the materials used.

Environmental Applications

DAF has been studied for its potential role in environmental applications, particularly in bioremediation and waste treatment.

- Biodegradation Studies : Research indicates that certain fungi can oxidize DAF, suggesting its potential use in bioremediation processes where toxic compounds are broken down by microbial activity .

- Catalytic Applications : The compound has been examined for its catalytic properties in various chemical reactions, including those involving organic pollutants. Its ability to facilitate oxidation reactions positions it as a candidate for environmental cleanup strategies.

Case Study 1: Cytotoxicity Assessment

A study investigated the protective effects of DAF against cytotoxicity induced by D-galactosamine on human liver cells (HL-7702). Results indicated that DAF could reduce cell death rates when used alongside other protective agents, demonstrating its potential therapeutic applications .

Case Study 2: Dye Production

Research focused on synthesizing azo dyes from DAF derivatives showed promising results in terms of color intensity and stability. The process involved coupling DAF with diazonium salts to produce a series of novel dyes suitable for textile applications .

Propiedades

Número CAS |

15824-95-0 |

|---|---|

Fórmula molecular |

C13H12N2 |

Peso molecular |

196.25 g/mol |

Nombre IUPAC |

9H-fluorene-1,9-diamine |

InChI |

InChI=1S/C13H12N2/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(15)12(9)11/h1-7,13H,14-15H2 |

Clave InChI |

SKKKJNPBIGQNEJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C3=C(C(C2=C1)N)C(=CC=C3)N |

SMILES canónico |

C1=CC=C2C3=C(C(C2=C1)N)C(=CC=C3)N |

Key on ui other cas no. |

15824-95-0 |

Sinónimos |

1,9-Diamino-9H-fluorene |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.